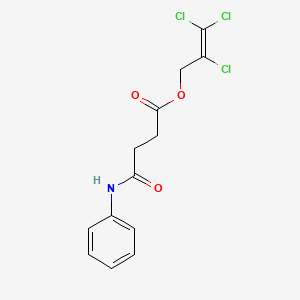
N-benzyl-4-methyl-6-(4-phenyl-1-piperazinyl)-2-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to N-benzyl-4-methyl-6-(4-phenyl-1-piperazinyl)-2-pyrimidinamine involves multiple steps, including the formation of complex molecules through reactions such as carbonylation and amination. Studies have detailed the creation of diverse pyrimidine derivatives, showcasing the versatility and complexity of synthesizing these compounds (Fu, Ying, & Wu, 2019).
Molecular Structure Analysis
The molecular structure of compounds similar to N-benzyl-4-methyl-6-(4-phenyl-1-piperazinyl)-2-pyrimidinamine reveals intricate details about their configuration. For instance, studies have shown how certain pyrimidine derivatives adopt specific conformations and how their structure is influenced by factors such as hydrogen bonding (Trilleras, Quiroga, Cobo, & Glidewell, 2008).
Chemical Reactions and Properties
Chemical reactions involving N-benzyl-4-methyl-6-(4-phenyl-1-piperazinyl)-2-pyrimidinamine derivatives can lead to the formation of various products, depending on the reaction conditions. These reactions highlight the compound's reactivity and potential for creating diverse chemical entities (Topuzyan, Manvelyan, Grigoryan, Tamazyan, & Aivazyan, 2013).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, including those similar to N-benzyl-4-methyl-6-(4-phenyl-1-piperazinyl)-2-pyrimidinamine, are crucial for their practical applications. These properties, such as solubility, melting points, and crystalline structure, are fundamental in determining their utility in various scientific fields (Wang, Guan, Tian, Dang, Wang, Chen, & Zhou, 2015).
Wissenschaftliche Forschungsanwendungen
Receptor Occupancy and Potential Treatment Implications
N-benzyl-4-methyl-6-(4-phenyl-1-piperazinyl)-2-pyrimidinamine, through its action on specific receptors, has been examined for its potential in the treatment of anxiety and mood disorders. For instance, studies on 5-hydroxytryptamine1A (5-HT1A) receptors, which are implicated in the pathophysiology of anxiety and depression, show that certain compounds acting on these receptors can achieve high brain occupancy in humans at doses producing minimal acute side effects. This suggests a potential application in treating mood disorders (Rabiner et al., 2002).
Metabolic Insights and Safety Profiles
The metabolic profile and safety of compounds related to N-benzyl-4-methyl-6-(4-phenyl-1-piperazinyl)-2-pyrimidinamine, such as venetoclax, have been thoroughly investigated. Studies show the compound is primarily cleared by hepatic metabolism, with significant portions recovered unchanged in feces, highlighting the importance of metabolism in its disposition. This insight into metabolism and disposition is crucial for understanding the safety profile and therapeutic potential of related compounds (Liu et al., 2017).
Potential for Repellent Applications
Research into the repellent efficacy of related piperidine compounds against various insect species suggests potential applications in developing new repellents. Studies have shown that certain piperidine compounds provide significant protection against mosquitoes and black flies, indicating the potential utility of structurally similar compounds for repellent formulations (Debboun et al., 2000).
Impact on DNA Methylation Patterns
Explorations into the effects of environmental exposures on DNA methylation patterns reveal that certain chemicals, by analogy, including those related to the structure of N-benzyl-4-methyl-6-(4-phenyl-1-piperazinyl)-2-pyrimidinamine, could potentially influence genetic expression patterns. This is crucial for understanding the broader implications of exposure to such compounds and their potential effects on health and disease risk (Bollati et al., 2007).
Eigenschaften
IUPAC Name |
N-benzyl-4-methyl-6-(4-phenylpiperazin-1-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5/c1-18-16-21(25-22(24-18)23-17-19-8-4-2-5-9-19)27-14-12-26(13-15-27)20-10-6-3-7-11-20/h2-11,16H,12-15,17H2,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCNWIWIWGWZEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCC2=CC=CC=C2)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-methyl-6-(4-phenylpiperazin-1-yl)pyrimidin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B5561742.png)
![N-benzyl-2-(3-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1-piperidinyl)-2-oxoethanamine dihydrochloride](/img/structure/B5561750.png)
![N'-[4-(dimethylamino)benzylidene]-3-methoxybenzohydrazide](/img/structure/B5561758.png)

![4-methyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B5561771.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(2-propoxyphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5561780.png)

![2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5561804.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-[1-(methylsulfonyl)-4-piperidinyl]acetamide](/img/structure/B5561817.png)
![2-methyl-4-(3-{[3-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5561824.png)
![2-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5561832.png)
![2-(ethoxymethyl)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]pyrrolidine](/img/structure/B5561833.png)